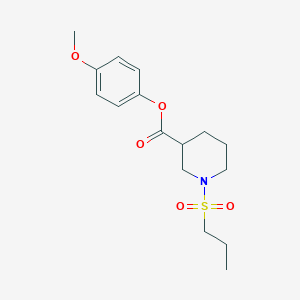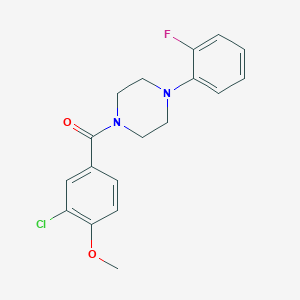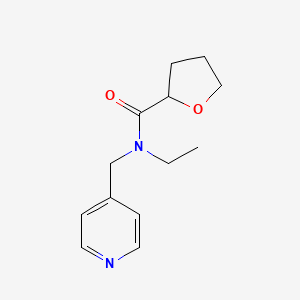
4-methoxyphenyl 1-(propylsulfonyl)-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxyphenyl 1-(propylsulfonyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MS-245 and is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that is involved in regulating insulin signaling and glucose metabolism, making MS-245 a potential treatment for type 2 diabetes and other metabolic disorders.
Mécanisme D'action
MS-245 works by inhibiting the activity of 4-methoxyphenyl 1-(propylsulfonyl)-3-piperidinecarboxylate, which is a negative regulator of insulin signaling. By inhibiting this compound, MS-245 can improve insulin sensitivity and glucose metabolism. MS-245 is a selective inhibitor of this compound, meaning that it does not affect other protein tyrosine phosphatases.
Biochemical and Physiological Effects
MS-245 has been shown to have several biochemical and physiological effects in preclinical models. In addition to improving glucose metabolism and insulin sensitivity, MS-245 has been shown to reduce inflammation and improve liver function. MS-245 has also been shown to have anti-cancer properties, as it can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
MS-245 has several advantages for lab experiments, including its selectivity for 4-methoxyphenyl 1-(propylsulfonyl)-3-piperidinecarboxylate and its potential therapeutic applications. However, MS-245 has some limitations, including its relatively low potency and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
There are several potential future directions for research on MS-245. One area of interest is the development of more potent and selective inhibitors of 4-methoxyphenyl 1-(propylsulfonyl)-3-piperidinecarboxylate. Another area of interest is the use of MS-245 in combination with other drugs for the treatment of metabolic disorders and cancer. Finally, further research is needed to fully understand the biochemical and physiological effects of MS-245 and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of MS-245 involves several steps, including the reaction of 4-methoxyphenylacetic acid with propylsulfonyl chloride to form 4-methoxyphenyl propylsulfonate. This intermediate is then reacted with piperidine-3-carboxylic acid to form MS-245. The synthesis of MS-245 has been optimized to improve yields and reduce the number of steps required.
Applications De Recherche Scientifique
MS-245 has been extensively studied in preclinical models for its potential therapeutic applications. One study found that MS-245 improved glucose tolerance and insulin sensitivity in obese mice, suggesting that it could be an effective treatment for type 2 diabetes. Other studies have shown that MS-245 can improve liver function and reduce inflammation in animal models of non-alcoholic fatty liver disease.
Propriétés
IUPAC Name |
(4-methoxyphenyl) 1-propylsulfonylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-3-11-23(19,20)17-10-4-5-13(12-17)16(18)22-15-8-6-14(21-2)7-9-15/h6-9,13H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSOIKWFOVVTOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200265 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]thiophene-2-carboxamide](/img/structure/B5354715.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3,5-dimethoxybenzamide](/img/structure/B5354716.png)
![1-[(dimethylamino)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5354719.png)
![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5354722.png)


![7-[2-(ethylthio)propanoyl]-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5354735.png)
![3-hydroxy-3-{[(trans-4-hydroxycyclohexyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5354763.png)
![(4aS*,8aR*)-1-[3-(methylthio)propyl]-6-(pyrrolidin-1-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5354775.png)

![2-cyclohexyl-6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5354789.png)
![4-[2-[4-(dimethylamino)phenyl]-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5354794.png)
